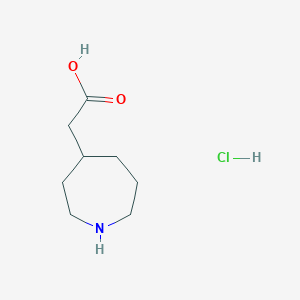

![molecular formula C15H12FN3O B1531590 3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 941868-24-2](/img/structure/B1531590.png)

3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Overview

Description

The compound “3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one” is a chemical compound with the molecular formula C13H10FNO. It has a molecular weight of 215.22 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base was synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The resulting mixture was magnetically stirred and refluxed for 3 hours on an oil bath at 65°C whereupon a precipitated product formed .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, IR spectroscopy revealed peaks at 3129 cm-1 (CH), 1616 cm-1 (C=N), and 1576 cm-1 (C=C). The 1H NMR spectrum showed signals at 5.60, 5.74 (2 s, 2H, thiazolyl), 6.87–6.99 (m, 4H, Ar), 7.08–7.17 (m, 5 H, Ar), 7.25–7.29 (m, 5H, Ar), and 7.41–7.54 (m, 14H, Ar). The 13C NMR spectrum showed signals at 100.9, 101.0, 104.9, 105.1, 111.3, 116.6, 116.7, 116.9, 117.1, 121.4, 122.14, 122.3, 123.0, 123.0, 123.7, 123.7, 124.0, 126.1, 127.9, 128.0, 129.6, 129.8, 130.1, 132.0, 132.1, 134.4, 138.1, 146.2, 146.3, 148.2, 151.6, 153.9, 157.9, 159.9, 159.5, 159.8, 160.0, 161.4, and 163.3 .Physical And Chemical Properties Analysis

The compound “3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one” has a density of 1.13±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted), and a boiling point of 382.7±27.0 °C (Predicted) .Scientific Research Applications

Liquid Crystal Research

This compound has been utilized in the synthesis of new Schiff base esters, which are known for their application in liquid crystal research . The presence of a long alkyl chain, such as the hexadecanoyloxy chain found in related compounds, is crucial for the formation of liquid crystal phases . These materials are significant for their thermochromic and photochromic properties, which are essential for display technologies and sensors.

Antiviral Agents

Indole derivatives, which share a similar structural motif with our compound of interest, have shown promise as antiviral agents . Specifically, compounds with modifications at the indole nucleus have been reported to exhibit inhibitory activity against influenza A and other viruses . This suggests potential for our compound to be explored for antiviral applications.

Anti-inflammatory Applications

The indole scaffold is also associated with anti-inflammatory properties . By modifying the indole structure, researchers can develop new derivatives with enhanced anti-inflammatory effects, which could be beneficial for treating various inflammatory disorders.

Anticancer Activity

Indole-based compounds have been investigated for their anticancer activities . The ability to bind with high affinity to multiple receptors makes these compounds suitable candidates for cancer therapy, indicating a potential research avenue for 3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one .

Antioxidant Properties

The indole nucleus is known to confer antioxidant properties to its derivatives . Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders.

Antimicrobial and Antitubercular Effects

Research has shown that indole derivatives can possess antimicrobial and antitubercular activities . This opens up possibilities for our compound to be used in the development of new treatments for bacterial infections, including drug-resistant strains.

Antidiabetic Potential

Indole derivatives have been explored for their antidiabetic effects . The modification of the indole core structure could lead to the discovery of novel antidiabetic agents, which is a significant area of research given the global rise in diabetes prevalence.

Antimalarial and Anticholinesterase Activities

Lastly, the biological activities of indole derivatives extend to antimalarial and anticholinesterase effects . These properties are vital for the development of treatments for malaria and neurodegenerative diseases like Alzheimer’s, respectively.

properties

IUPAC Name |

4-amino-3-[(4-fluorophenyl)methyl]quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c16-11-7-5-10(6-8-11)9-19-14(17)12-3-1-2-4-13(12)18-15(19)20/h1-8H,9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCLGBSQGIPIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

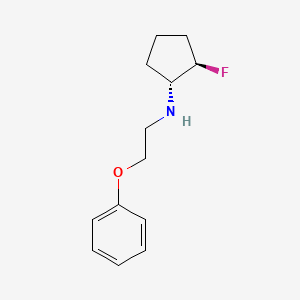

![N-[(1R,2R)-2-fluorocyclohexyl]oxolan-3-amine](/img/structure/B1531507.png)

![(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1531513.png)

![1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1531514.png)

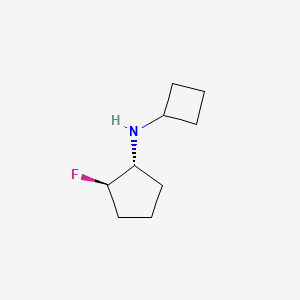

![N-[(1R,2R)-2-fluorocyclopentyl]-3-methylaniline](/img/structure/B1531520.png)

![4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531522.png)

![3-Cyclopentyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531523.png)

![(3S,4R)-4-[(2,2,2-trifluoroethyl)amino]oxolan-3-ol](/img/structure/B1531525.png)

![(3R,4R)-4-[(3-methylphenyl)amino]pyrrolidin-3-ol](/img/structure/B1531526.png)

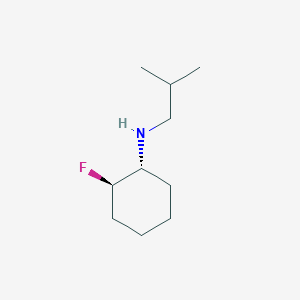

![1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531527.png)

![1-(prop-2-yn-1-yl)-5-(propan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531529.png)